Cas no 100016-62-4 (Calcitonin (chicken)(9CI))

Calcitonin (chicken) (9CI) is a peptide hormone derived from avian sources, specifically engineered for research and biomedical applications. It functions as a calcium-regulating agent, primarily inhibiting osteoclast activity and reducing serum calcium levels. This variant exhibits high specificity and stability, making it suitable for studies in bone metabolism, osteoporosis research, and endocrine system investigations. Its well-defined structure and consistent biological activity ensure reliable experimental reproducibility. The product is typically supplied in lyophilized form, ensuring long-term stability and ease of reconstitution for laboratory use. Suitable for in vitro and in vivo studies, it adheres to stringent purity standards, minimizing batch-to-batch variability.
Calcitonin (chicken)(9CI) structure
Calcitonin (chicken)(9CI) structure
Product Name:Calcitonin (chicken)(9CI)
CAS No:100016-62-4
MF:C145H240N42O46S2
MW:3371.84093093872
CID:138751
PubChem ID:71299691
Update Time:2025-06-17

Calcitonin (chicken)(9CI) Chemical and Physical Properties

Names and Identifiers

    • Calcitonin (chicken)(9CI)
    • Calcitonin (chicken)
    • CALCITONIN, CHICKEN
    • CALCITONIN
    • CHICKEN
    • CYS-ALA-SER-LEU-SER-THR-CYS-VAL-LEU-GLY-LYS-LEU-SER-GLN-GLU-LEU-HIS-LYS-LEU-GLN-THR-TYR-PRO-ARG-THR-ASP-VAL-GLY-ALA-GLY-THR-PRO-NH2(DISULFIDE BRIDGE:CYS1-CYS7)
    • H-CYS-ALA-SER-LEU-SER-THR-CYS-VAL-LEU-GLY-LYS-LEU-SER-GLN-GLU-LEU-HIS-LYS-LEU-GLN-THR-TYR-PRO-ARG-THR-ASP-VAL-GLY-ALA-GLY-THR-PRO-NH2
    • H-CYS-ALA-SER-LEU-SER-THR-CYS-VAL-LEU-GLY-LYS-LEU-SER-GLN-GLU-LEU-HIS-LYS-LEU-GLN-THR-TYR-PRO-ARG-THR-ASP-VAL-GLY-ALA-GLY-THR-PRO-NH2 (DISULFIDE BRIDGE: 1-7)
    • LSTCVLGKLSQELHKLQTYPRTDVGAGTP-NH2
    • LSTCVLGKLSQELHKLQTYPRTDVGAGTP-NH2 (DISULFIDE BRIDGE: 1-7)
    • SER-CYS-ASN-THR-ALA-THR-CYS-VAL-THR-HIS-ARG-LEU-ALA-GLY-LEU-LEU-SER-ARG-SER-GLY-GLY-VAL-VAL-LYS-ASP-ASN-PHE-VAL-PRO-THR-ASN-VAL-GLY-SER-GLU-ALA-PHE-NH2: SCNTATCVTHRLAGLLSRSGGVVKDNFVPTNVGSEAF-NH2DISULFIDE BRIDGE CYS2-CYS7
    • 100016-62-4
    • Inchi: 1S/C145H240N42O46S2/c1-66(2)48-89(173-139(228)111(72(13)14)182-136(225)100-64-235-234-63-82(148)119(208)161-74(16)118(207)176-97(60-188)134(223)171-93(52-70(9)10)130(219)178-99(62-190)135(224)185-114(77(19)193)142(231)179-100)120(209)157-58-106(199)162-83(28-21-23-43-146)121(210)168-92(51-69(7)8)129(218)177-98(61-189)133(222)166-86(37-40-103(149)196)123(212)164-88(39-42-108(201)202)124(213)170-91(50-68(5)6)128(217)172-94(54-80-56-154-65-159-80)131(220)163-84(29-22-24-44-147)122(211)169-90(49-67(3)4)127(216)165-87(38-41-104(150)197)126(215)184-113(76(18)192)141(230)175-96(53-79-33-35-81(195)36-34-79)143(232)187-47-27-32-102(187)137(226)167-85(30-25-45-155-145(152)153)125(214)183-112(75(17)191)140(229)174-95(55-109(203)204)132(221)181-110(71(11)12)138(227)158-57-105(198)160-73(15)117(206)156-59-107(200)180-115(78(20)194)144(233)186-46-26-31-101(186)116(151)205/h33-36,56,65-78,82-102,110-115,188-195H,21-32,37-55,57-64,146-148H2,1-20H3,(H2,149,196)(H2,150,197)(H2,151,205)(H,154,159)(H,156,206)(H,157,209)(H,158,227)(H,160,198)(H,161,208)(H,162,199)(H,163,220)(H,164,212)(H,165,216)(H,166,222)(H,167,226)(H,168,210)(H,169,211)(H,170,213)(H,171,223)(H,172,217)(H,173,228)(H,174,229)(H,175,230)(H,176,207)(H,177,218)(H,178,219)(H,179,231)(H,180,200)(H,181,221)(H,182,225)(H,183,214)(H,184,215)(H,185,224)(H,201,202)(H,203,204)(H4,152,153,155)
    • InChI Key: ZLUQVFUSLGBVHE-UHFFFAOYSA-N
    • SMILES: S1CC(C(NC(C(NC(C(NCC(NC(C(NC(C(NC(CO)C(NC(CCC(N)=O)C(NC(CCC(=O)O)C(NC(CC(C)C)C(NC(CC2=CN=CN2)C(NC(CCCCN)C(NC(CC(C)C)C(NC(CCC(N)=O)C(NC(C(C)O)C(NC(CC2C=CC(=CC=2)O)C(N2CCCC2C(NC(C(NC(C(NC(C(NC(C(NCC(NC(C)C(NCC(NC(C(C)O)C(N2CCCC2C(N)=O)=O)=O)=O)=O)=O)C(C)C)=O)CC(=O)O)=O)C(C)O)=O)CCCNC(=N)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)CC(C)C)=O)CCCCN)=O)=O)CC(C)C)=O)C(C)C)=O)NC(C(C(C)O)NC(C(CO)NC(C(CC(C)C)NC(C(CO)NC(C(C)NC(C(CS1)N)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 3369.72000
  • Monoisotopic Mass: 3369.717
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 49
  • Hydrogen Bond Acceptor Count: 53
  • Heavy Atom Count: 235
  • Rotatable Bond Count: 96
  • Complexity: 7800
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 33
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1470A^2
  • XLogP3: -14.1

Experimental Properties

  • PSA: 1469.47000
  • LogP: -1.25030

Calcitonin (chicken)(9CI) Security Information

  • Storage Condition:-15°C

Calcitonin (chicken)(9CI) Pricemore >>

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